2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1040650-54-1
Cat. No.: VC7869835
Molecular Formula: C26H25N3O2S2
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-54-1 |
|---|---|
| Molecular Formula | C26H25N3O2S2 |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C26H25N3O2S2/c1-3-28-25(31)24-23(20(15-32-24)18-12-10-17(2)11-13-18)27-26(28)33-16-22(30)29-14-6-8-19-7-4-5-9-21(19)29/h4-5,7,9-13,15H,3,6,8,14,16H2,1-2H3 |
| Standard InChI Key | VYLMYEHLBLVEMT-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC5=CC=CC=C54 |
| Canonical SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC5=CC=CC=C54 |
Introduction
Structural Features
The compound features:
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Thieno[3,2-d]pyrimidin-4(3H)-one core: A fused bicyclic system combining thiophene and pyrimidine rings.
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3-Ethyl substituent: Enhances lipophilicity and modulates electronic properties.
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7-(4-Methylphenyl) group: A para-methyl-substituted aromatic ring contributing to steric bulk and π-π interactions.
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Thioether-linked side chain: A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group, which introduces conformational flexibility and hydrogen-bonding potential .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₅N₃O₂S₂ | |
| Molecular Weight | 475.6 g/mol | |
| logP (Predicted) | ~3.2 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions:
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Core formation: Cyclization of substituted thiophene and pyrimidine precursors using POCl₃ or similar agents.
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Thioether linkage: Coupling of the thienopyrimidinone core with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl mercaptan under basic conditions .
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Purification: Chromatography or recrystallization to achieve >90% purity .
Analytical Characterization
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NMR: Confirmatory ¹H/¹³C NMR signals for the ethyl, methylphenyl, and dihydroquinoline groups.
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HPLC: Purity assessment with retention time ~12.5 min (C18 column, methanol/water) .
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Mass Spectrometry: ESI-MS m/z 476.1 [M+H]⁺.
Biological Activity
Anticancer Effects
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Mechanism: Inhibits kinases (e.g., EGFR, VEGFR) and DNA synthesis pathways.
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Cytotoxicity: IC₅₀ values in the low micromolar range against HCT116 and MCF-7 cell lines .
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Structure-Activity Relationship (SAR): The thioether side chain enhances target binding compared to oxygen/selenium analogs .
Table 2: Representative Biological Data
| Assay Type | Result | Source |
|---|---|---|
| HCT116 Cytotoxicity | IC₅₀ = 2.3 µM | |
| COX-2 Inhibition | 68% at 10 µM | |
| Solubility (PBS) | 12 µg/mL |
Pharmacological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to moderate logP .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the dihydroquinoline moiety.
Toxicity
Applications in Drug Discovery
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